Cas no 2709-93-5 (4-N-Trifluoroacetamidophenol)

4-N-Trifluoroacetamidophenol is a fluorinated aromatic compound featuring a trifluoroacetamido group attached to the para position of phenol. This structural modification enhances its reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The trifluoroacetamido group contributes to improved metabolic stability and lipophilicity, which can be advantageous in drug design. The compound is also useful in peptide and carbohydrate chemistry due to its protective group properties. Its high purity and well-defined reactivity profile ensure consistent performance in complex synthetic pathways. Proper handling is required due to potential sensitivity to moisture and light.
4-N-Trifluoroacetamidophenol structure
4-N-Trifluoroacetamidophenol structure
Product Name:4-N-Trifluoroacetamidophenol
CAS No:2709-93-5
MF:C8H6F3NO2
MW:205.133952617645
CID:282053
PubChem ID:320996
Update Time:2025-05-22

4-N-Trifluoroacetamidophenol Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide
    • 4-N-Trifluoroacetamidophenol
    • 4-(Trifluoroacetamido)phenol
    • 4-N-Trifluoroacetami
    • Acetamide,2,2,2-trifluoro-N-(4-hydroxyphenyl)-
    • 2,2,2-trifluoro-N-(4-hydroxyphenyl)-acetamide
    • AC1L83ED
    • AC1Q78VX
    • CTK8C1662
    • N-(4-hydroxyphenyl)trifluoroacetamide
    • NSC270273
    • N-trifluoroacetyl-4-aminophenol
    • N-trifluoroacetyl-4-hydroxyaniline
    • p-Trifluoroacetylaminophenol
    • PubChem16238
    • 4-[(Trifluoroacetyl)amino]phenol
    • 2, 2, 2-trifluoro-N-(4-hydroxyphenyl)acetamide
    • A818914
    • SCHEMBL3549311
    • NSC-270273
    • DTXSID60313441
    • 2709-93-5
    • FS-1213
    • FT-0675486
    • F70139
    • AKOS013919175
    • 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide; 4-(Trifluoroacetamido)phenol; 4-[(Trifluoroacetyl)amino]phenol; NSC 270273;
    • DB-067730
    • MDL: MFCD00270089
    • Inchi: 1S/C8H6F3NO2/c9-8(10,11)7(14)12-5-1-3-6(13)4-2-5/h1-4,13H,(H,12,14)
    • InChI Key: IKQORWCSZJKSFE-UHFFFAOYSA-N
    • SMILES: FC(C(NC1C=CC(=CC=1)O)=O)(F)F

Computed Properties

  • Exact Mass: 205.03508
  • Monoisotopic Mass: 205.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 49.3A^2

Experimental Properties

  • Density: 1.493
  • Melting Point: 172-173 ºC
  • Boiling Point: 316.3°Cat760mmHg
  • Flash Point: 145.1°C
  • Refractive Index: 1.536
  • PSA: 49.33
  • LogP: 1.96600

4-N-Trifluoroacetamidophenol Pricemore >>

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4-N-Trifluoroacetamidophenol Related Literature

Additional information on 4-N-Trifluoroacetamidophenol

Recent Advances in the Application of 4-N-Trifluoroacetamidophenol (CAS: 2709-93-5) in Chemical Biology and Pharmaceutical Research

4-N-Trifluoroacetamidophenol (CAS: 2709-93-5) has emerged as a critical intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. Recent studies highlight its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This research briefing synthesizes the latest findings on the compound's chemical properties, synthetic applications, and biological activities, providing a comprehensive overview for researchers in the chemical biology and pharmaceutical sectors.

One of the most significant advancements involves the use of 4-N-Trifluoroacetamidophenol as a precursor in the synthesis of trifluoromethylated compounds, which are increasingly recognized for their enhanced metabolic stability and bioavailability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the modular construction of trifluoromethyl-containing heterocycles, a class of compounds with promising anticancer properties. The study reported a yield improvement of up to 85% when using optimized catalytic conditions, marking a substantial improvement over previous synthetic routes.

In antimicrobial research, 4-N-Trifluoroacetamidophenol has shown potential as a building block for novel antibiotics. Researchers at the University of Cambridge recently identified its derivative, 4-N-(trifluoroacetyl)aminophenol-conjugated β-lactams, as effective against multidrug-resistant Gram-positive bacteria. The compound's trifluoroacetamido group appears to enhance membrane permeability while maintaining low cytotoxicity, addressing a critical challenge in antibiotic development. These findings were published in the August 2023 issue of Antimicrobial Agents and Chemotherapy.

The compound's role in proteomics research has also expanded, with several studies utilizing its properties for protein labeling and modification. A Nature Chemical Biology paper from June 2023 detailed a new chemoproteomic platform employing 4-N-Trifluoroacetamidophenol derivatives to profile cysteine reactivity across entire proteomes. This approach has enabled unprecedented mapping of druggable hotspots in disease-relevant proteins, opening new avenues for targeted drug discovery.

From a safety and pharmacokinetic perspective, recent toxicological studies have provided valuable data on 4-N-Trifluoroacetamidophenol. Research conducted by the European Chemicals Agency in 2023 established an LD50 of 1,250 mg/kg in rodent models, with no observed genotoxic effects at therapeutic concentrations. These findings support its continued use as a pharmaceutical intermediate while highlighting the need for proper handling procedures in industrial settings.

Looking forward, the unique properties of 4-N-Trifluoroacetamidophenol position it as a versatile tool in medicinal chemistry. Current research directions include its application in PET tracer development, where its fluorine atoms offer distinct advantages for radiolabeling, and in the design of covalent inhibitors for challenging therapeutic targets. As synthetic methodologies continue to evolve, this compound is expected to play an increasingly important role in addressing unmet medical needs through innovative chemical approaches.

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